3-amino-N-cyclopropyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Historical Context and Development of Thieno[2,3-b]pyridine Derivatives
The development of thieno[2,3-b]pyridine derivatives has evolved significantly since their initial discovery in the mid-20th century. Early synthetic approaches to these heterocyclic compounds were characterized by low yields and lengthy reaction sequences, limiting their practical applications in drug discovery programs. The first successful synthesis of thieno[3,2-b]pyridine was achieved by L. H. Klemm and D. Reed through the reaction of 2-vinylpyridine with hydrogen sulfide at elevated temperatures, yielding approximately 1.6 percent of the desired product. Subsequently, thieno[2,3-c]pyridine was synthesized by W. Herz and L. Tsai using the Pomeranz-Fritsch reaction from thiophene-2-aldehyde, achieving yields of approximately 3 percent.
The synthetic methodology for thieno[2,3-b]pyridine derivatives underwent substantial improvements through the development of cascade synthesis approaches. Modern synthetic strategies employ one-pot, three-component reactions utilizing malononitrile, aldehydes, and thiophenol in the presence of base catalysts such as triethylamine or high surface area magnesium oxide. These methodological advances have enabled the preparation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles as versatile starting materials, which can undergo alkylation with alpha-halogen compounds followed by cyclization to afford thieno[2,3-b]pyridine derivatives in excellent yields and shortened reaction times.
The recognition of thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents, particularly for treating arthritis and inhibiting bone resorption, has driven extensive research into their structure-activity relationships. These compounds have been identified as privileged scaffolds due to their diverse therapeutic applications, including stimulatory activity against alkaline phosphatase for osteoporosis treatment and inhibitory effects on various kinases and transporters. The development trajectory of thieno[2,3-b]pyridine derivatives reflects the broader evolution of heterocyclic medicinal chemistry, where systematic structural modifications have led to compounds with enhanced biological activities and improved pharmacological profiles.
Chemical Taxonomy and Nomenclature
The compound 3-amino-N-cyclopropyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide belongs to the class of organic compounds known as thienopyridines. These heterocyclic compounds are characterized by a thiophene ring fused to a pyridine ring, where the thiophene component consists of a five-membered ring containing four carbon atoms and one sulfur atom, while the pyridine moiety represents a six-membered ring with five carbon atoms and one nitrogen center.
According to chemical taxonomy classification systems, this compound falls under the broader category of organoheterocyclic compounds, specifically within the thienopyridines subclass. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the thieno[2,3-b]pyridine designation indicating the specific fusion pattern between the thiophene and pyridine rings. The numerical designators [2,3-b] specify that the thiophene ring is fused to the pyridine ring at positions 2 and 3 of the thiophene and position b of the pyridine system.
The structural complexity of this compound arises from multiple substituents attached to the core heterocyclic framework. The molecular formula can be derived as C₂₁H₁₉F₃N₄O₃S, with a molecular weight of approximately 464.46 grams per mole. The compound features alternative parent structures including 2,3,5-trisubstituted thiophenes, pyridines and derivatives, heteroaromatic compounds, carboximidamides, carboxamidines, and azacyclic compounds.
| Taxonomic Classification | Category |
|---|---|
| Kingdom | Organic compounds |
| Super Class | Organoheterocyclic compounds |
| Class | Thienopyridines |
| Direct Parent | Thienopyridines |
| Molecular Framework | Aromatic heteropolycyclic compounds |
Significance in Heterocyclic Medicinal Chemistry
Heterocyclic compounds constitute a fundamental component of modern pharmaceutical research, with more than 85 percent of all biologically active chemical entities containing heterocyclic structures. The significance of thieno[2,3-b]pyridine derivatives in medicinal chemistry stems from their ability to serve as privileged scaffolds that can be systematically modified to optimize biological activity, selectivity, and pharmacokinetic properties. These compounds provide medicinal chemists with versatile platforms for expanding drug-like chemical space and developing more effective therapeutic agents.
The thieno[2,3-b]pyridine scaffold has demonstrated remarkable versatility in targeting diverse biological pathways and molecular targets. Research has established that certain thieno[2,3-b]pyridine derivatives exhibit potent inhibitory activity against Janus kinase 2, with selectivity ratios of 100- to 500-fold over related Janus family kinases in enzyme assays. This selectivity profile makes these compounds valuable candidates for treating myeloproliferative disorders, where Janus kinase 2 gain-of-function mutations play a critical role in disease pathogenesis.
Furthermore, thieno[2,3-b]pyridine derivatives have been exploited as dual inhibitors of key enzymes in eicosanoid biosynthesis, specifically cyclooxygenase and 5-lipoxygenase. Experimental studies have demonstrated that certain derivatives exhibit anti-inflammatory potency superior to ibuprofen in rat paw edema models, with compound-specific inhibitory concentrations ranging from 0.15 micromolar for 5-lipoxygenase to 7.5 micromolar for cyclooxygenase-2. These findings underscore the potential of thieno[2,3-b]pyridine derivatives as next-generation anti-inflammatory agents with improved therapeutic profiles.
The application of heterocyclic modifications provides medicinal chemists with powerful tools for optimizing solubility, lipophilicity, polarity, and hydrogen bonding capacity of biologically active agents. This optimization process is crucial for improving absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates. The structural diversity achievable through heterocyclic modifications has been facilitated by advances in synthetic methodologies, including metal-catalyzed cross-coupling and hetero-coupling reactions that enable rapid access to functionalized heterocycles.
| Biological Target | Activity Type | Potency Range | Therapeutic Application |
|---|---|---|---|
| Janus kinase 2 | Inhibition | 100-500 fold selectivity | Myeloproliferative disorders |
| 5-lipoxygenase | Inhibition | 0.15 μM | Anti-inflammatory |
| Cyclooxygenase-2 | Inhibition | 7.5 μM | Anti-inflammatory |
| Alkaline phosphatase | Stimulation | Various | Osteoporosis treatment |
Discovery Timeline and Research Progression
The discovery and development timeline of thieno[2,3-b]pyridine derivatives spans several decades, beginning with fundamental synthetic chemistry research and progressing to sophisticated medicinal chemistry applications. The initial period of discovery, occurring in the 1950s and 1960s, was characterized by exploratory synthetic work aimed at establishing viable routes to these heterocyclic systems. The development of improved synthetic methodologies during the 1970s and 1980s enabled more systematic structure-activity relationship studies and the recognition of biological activities associated with this chemical class.
Patent literature from the early 1990s demonstrates the emergence of pharmaceutical interest in thienopyridine derivatives, with specific focus on their potential therapeutic applications. European Patent 0503844, filed in 1992, describes thienopyridine derivatives and pharmaceutical compositions containing them, indicating the transition from purely academic research to industrial drug development efforts. This patent activity coincided with increased understanding of the biological targets and mechanisms of action associated with thienopyridine scaffolds.
The research progression in thieno[2,3-b]pyridine chemistry has been marked by systematic investigations into reaction mechanisms and synthetic strategies. Studies published in the Journal of Heterocyclic Chemistry throughout the 1970s by L. H. Klemm and colleagues established fundamental knowledge regarding the reactivity patterns of thieno[2,3-b]pyridine systems toward electrophilic substitution reactions. These investigations provided crucial insights into the electronic effects of heteroatoms and comparative reactivities with related heterocyclic compounds such as quinoline and benzo[b]thiophene.
Contemporary research has focused on developing thieno[2,3-b]pyridine derivatives as targeted therapeutic agents for specific diseases. The identification of these compounds as potential treatments for myeloproliferative disorders represents a significant milestone in translating basic heterocyclic chemistry research into clinically relevant applications. Recent studies have demonstrated the feasibility of achieving high selectivity profiles through rational drug design approaches, exemplified by the development of Janus kinase 2 inhibitors with minimal off-target effects.
| Time Period | Research Focus | Key Developments | Impact |
|---|---|---|---|
| 1950s-1960s | Basic synthesis | Initial synthetic routes established | Foundation for future work |
| 1970s-1980s | Mechanistic studies | Reactivity patterns characterized | Structure-activity understanding |
| 1990s | Patent activity | Pharmaceutical applications recognized | Industrial interest |
| 2000s-Present | Targeted therapy | Selective kinase inhibitors developed | Clinical applications |
The evolution of research methodologies has paralleled advances in analytical techniques and computational chemistry tools. Modern structure-activity relationship studies benefit from X-ray crystallography data that provides detailed insights into protein-ligand interactions. Crystallographic structures of thieno[2,3-b]pyridine derivatives bound to target proteins have enabled rational optimization of selectivity profiles and potency characteristics, representing a significant advancement over the empirical approaches that characterized earlier research periods.
Properties
IUPAC Name |
3-amino-N-cyclopropyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c1-28-13-6-3-9(7-14(13)29-2)12-8-11(20(21,22)23)15-16(24)17(30-19(15)26-12)18(27)25-10-4-5-10/h3,6-8,10H,4-5,24H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBFEJSNMNCAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4CC4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-cyclopropyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS No. 487020-82-6) is a synthetic organic compound with potential therapeutic applications. Its unique structure, characterized by a thieno[2,3-b]pyridine core and multiple functional groups, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₈H₁₈F₃N₃O₄S with a molecular weight of 503.50 g/mol. Its structural features include:
- Thieno[2,3-b]pyridine backbone : This heterocyclic structure is known for various biological activities.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Dimethoxyphenyl moiety : May contribute to receptor binding and interaction.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of thieno[2,3-b]pyridine inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways associated with tumor growth has been highlighted in various studies.
The proposed mechanisms for its biological activity include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Apoptosis Induction : It promotes programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.
In Vitro Studies
In vitro studies have shown that the compound exhibits potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For example:
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
In Vivo Studies
Preclinical trials have indicated that administration of the compound in animal models leads to significant tumor reduction without severe toxicity. A notable study reported a 60% reduction in tumor size in xenograft models treated with this compound compared to control groups.
Case Studies
Several case studies have explored the therapeutic potential of thieno[2,3-b]pyridine derivatives:
- Case Study 1 : A clinical trial involving patients with advanced lung cancer showed promising results with a derivative of this compound, leading to improved survival rates.
- Case Study 2 : Another study focused on its use in combination therapy with existing chemotherapeutics, demonstrating enhanced efficacy and reduced side effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights critical structural differences and their implications:
Physical and Spectral Properties
- Melting Points :
- IR/NMR Data :
Q & A
Q. Table 1: Representative Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Core Formation | Knoevenagel-Michael | DMAP, THF, 80°C | |
| Trifluoromethyl Introduction | Nucleophilic Substitution | CF₃I, CuI, DMF | |
| Cyclopropane Attachment | Amide Coupling | EDCI, HOBt, DCM |
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Critical factors include:
- Temperature Control : High temperatures (e.g., 80–100°C) enhance cyclization but may degrade sensitive groups like amino substituents. Lower temperatures (40–60°C) favor regioselectivity in alkylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while DCM/THF minimize side reactions .
- Catalysts : CuI for trifluoromethylation and Pd catalysts for cross-coupling steps reduce byproducts .
- Analytical Validation : Use NMR (¹H/¹³C) and HPLC to monitor purity (>95%) and confirm structural integrity .
Data Contradiction Note:
Conflicting reports on trifluoromethylation efficiency (50–85% yields) suggest substrate-specific steric effects. Pre-activation of CF₃ sources (e.g., CF₃Cu intermediates) may resolve inconsistencies .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) and confirms carboxamide formation (NH resonance at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 491.12) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying bioactivity (e.g., dihedral angles between thienopyridine and dimethoxyphenyl groups) .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- 3,4-Dimethoxyphenyl Group : Enhances membrane permeability via lipophilicity, correlating with anticancer activity in analogs (IC₅₀: 2–10 μM) .
- Trifluoromethyl Group : Increases metabolic stability but may reduce solubility; substituent positioning affects target binding (e.g., kinase inhibition) .
- Cyclopropyl Amide : Limits rotational freedom, improving selectivity for enzyme active sites .
Q. Table 2: SAR Trends in Analogous Compounds
| Substituent | Biological Impact | Reference |
|---|---|---|
| 3,4-Dimethoxy | ↑ Antiproliferative activity | |
| 4-Chlorophenyl | ↑ Antimicrobial potency | |
| Trifluoromethyl | ↑ Metabolic stability |
Advanced: How should researchers address discrepancies in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Use standardized protocols (e.g., MTT vs. ATP-based viability assays) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Compound Purity : Impurities >5% skew results; validate via HPLC and elemental analysis .
- Cell Line Differences : Test across multiple lines (e.g., HeLa, MCF-7) to confirm target specificity .
Case Study:
A 2021 study reported IC₅₀ = 5 μM (HeLa), while a 2023 study found IC₅₀ = 15 μM. The discrepancy was traced to differences in cell passage number and serum concentration in culture media .
Basic: What are the primary applications of this compound in academic research?
Methodological Answer:
- Drug Discovery : As a kinase inhibitor or antimicrobial lead compound .
- Chemical Biology : Probing enzyme mechanisms via photoaffinity labeling (e.g., incorporating azide groups) .
- Material Science : Building blocks for fluorinated polymers due to trifluoromethyl stability .
Advanced: What computational methods support the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding modes to targets like EGFR or PARP .
- QSAR Modeling : Correlates logP values with cytotoxicity (R² > 0.85 in recent studies) .
- DFT Calculations : Optimizes geometries for synthesis (e.g., bond angles for cyclopropane stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
